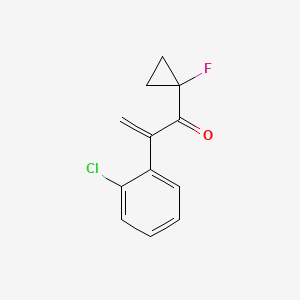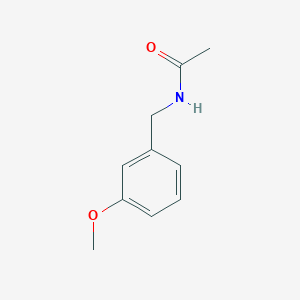![molecular formula C18H24ClN3O B14255970 (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone CAS No. 185223-24-9](/img/structure/B14255970.png)
(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Azabicyclo[222]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bicyclic structure fused with a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Final Coupling: The final step involves coupling the bicyclic structure with the piperazine derivative using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology
In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the function of various neurotransmitter systems.
Medicine
Pharmaceutical research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism by which (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-bromophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets, thereby affecting its pharmacological profile.
特性
CAS番号 |
185223-24-9 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-2-yl-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24ClN3O/c19-15-3-1-2-4-16(15)21-9-11-22(12-10-21)18(23)17-13-14-5-7-20(17)8-6-14/h1-4,14,17H,5-13H2 |
InChIキー |
PXTKHCNVWKVULL-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1CC2C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)







![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)


![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
